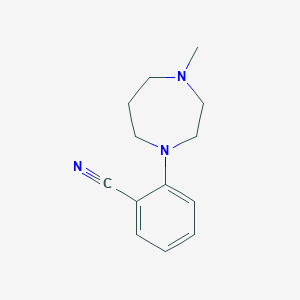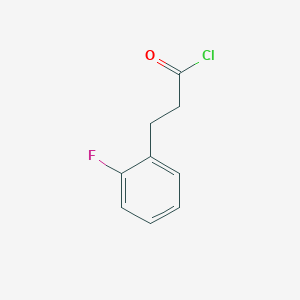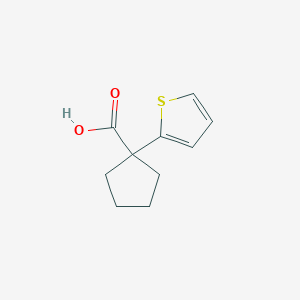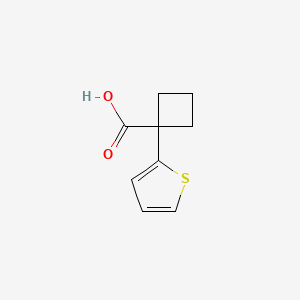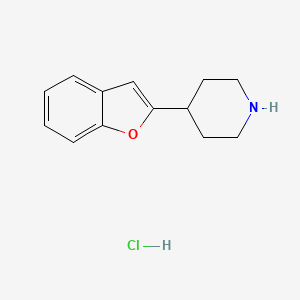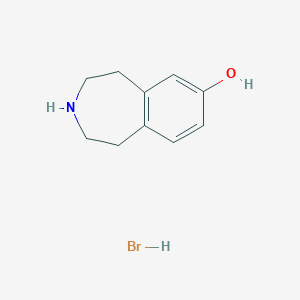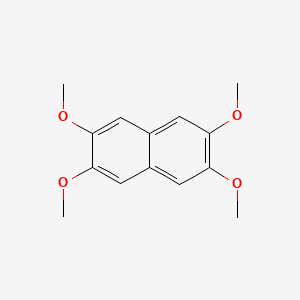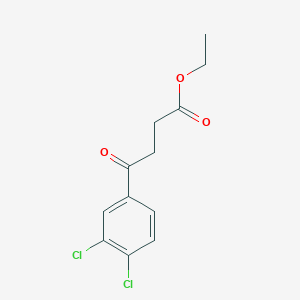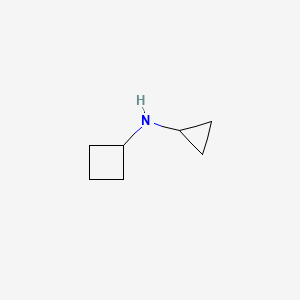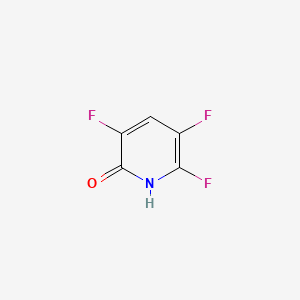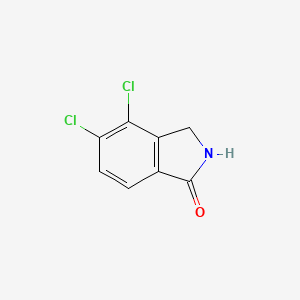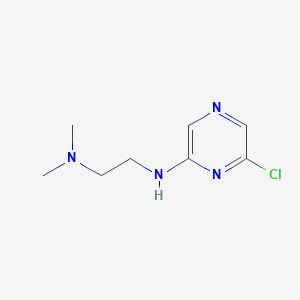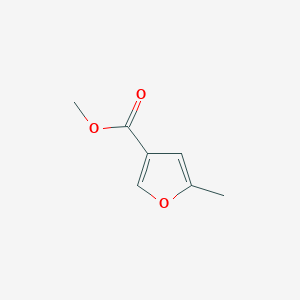
Methyl 5-methylfuran-3-carboxylate
Vue d'ensemble
Description
Methyl 5-methylfuran-3-carboxylate is a chemical compound with the formula C7H8O3 . It is a natural product found in Nicotiana tabacum .
Synthesis Analysis
The synthesis of Methyl 5-methylfuran-3-carboxylate has been reported in various studies. One method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates .Molecular Structure Analysis
The molecular structure of Methyl 5-methylfuran-3-carboxylate is characterized by a furan ring with a methyl group and a carboxylate group attached . The InChI code for this compound is 1S/C7H8O3/c1-5-3-6 (4-10-5)7 (8)9-2/h3-4H,1-2H3 .Chemical Reactions Analysis
Polysubstituted furans, including Methyl 5-methylfuran-3-carboxylate, can be prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The reactions involve a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Physical And Chemical Properties Analysis
Methyl 5-methylfuran-3-carboxylate has a molecular weight of 140.14 g/mol . It is a liquid at room temperature and has a boiling point of 182.5°C at 760 mmHg .Applications De Recherche Scientifique
1. Regiospecific Synthesis of Polysubstituted Furans
- Application Summary: Methyl 5-methylfuran-3-carboxylate is used in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Polysubstituted furans are important building blocks in organic chemistry and are found in various natural sources. They represent important cores and moieties of some biological compounds and act as useful intermediates in organic synthesis .
- Methods of Application: The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
- Results or Outcomes: The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well. The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .
2. Synthesis of Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase
- Application Summary: Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate is used as the furan building block for coupling with 6-bromoindole in the synthesis of indole-based inhibitors of bacterial cystathionine γ-lyase (bCSE). These inhibitors are significant in enhancing the sensitivity of bacteria to antibiotics .
- Methods of Application: The synthesis is based on the use of 6-bromoindole as the main building block for all three inhibitors, and the designed residues are assembled at the nitrogen atom of the 6-bromoindole core or by the substitution of the bromine atom using Pd-catalyzed cross-coupling .
- Results or Outcomes: Convenient methods for the efficient synthesis of gram quantities of two selective indole-based bCSE inhibitors have been developed. The developed and refined synthetic methods would be significant for the further biological screening of NL-series bCSE inhibitors and their derivatives .
Safety And Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves, clothing, and eye/face protection .
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBIHCRVZWPDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635375 | |
| Record name | Methyl 5-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methylfuran-3-carboxylate | |
CAS RN |
35351-35-0 | |
| Record name | Methyl 5-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)
